![molecular formula C9H6F3NO B3048408 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 168013-75-0](/img/structure/B3048408.png)

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile

Descripción general

Descripción

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H6F3NO . It is a solid substance .

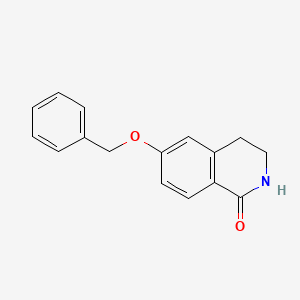

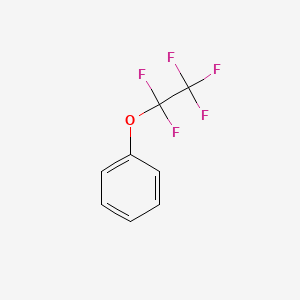

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile consists of a phenyl ring substituted with a trifluoromethyl group and an acetonitrile group .Physical And Chemical Properties Analysis

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile is a solid substance . It has a molecular weight of 201.15 g/mol . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis

“2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile” could potentially be used as a reagent in organic synthesis . The presence of the hydroxy and nitrile groups could make it a versatile compound for various reactions.

Catalyst in Chemical Reactions

Similar to other compounds with trifluoromethyl groups, this compound could potentially act as a catalyst in certain chemical reactions .

Building Block for Material Production

The compound could serve as a fundamental building block for the production of various materials . Its specific properties could make it useful in the creation of polymers, resins, and other materials.

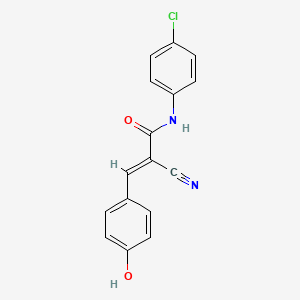

Suzuki-Miyaura Cross-Coupling Reactions

Compounds with similar structures have been used as reactants in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds.

Preparation of Vinylic MIDA Boronates

Again, similar compounds have been used in the synthesis of vinylic MIDA boronates . These compounds are useful in various chemical reactions and could potentially be synthesized using “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile”.

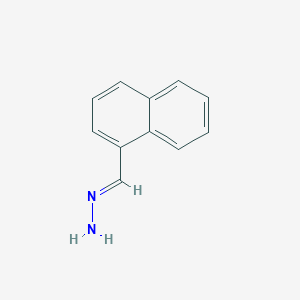

Synthesis of Antitumor Agents

Compounds with similar structures have been used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . It’s possible that “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile” could be used in a similar manner.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

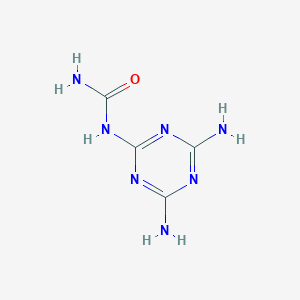

Compounds with similar structures have been found to inhibit specific enzymes, such as cytochrome p450 enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes in their function .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other substances can also affect its action and efficacy .

Propiedades

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWXAQVYSYFVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558568 | |

| Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168013-75-0 | |

| Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

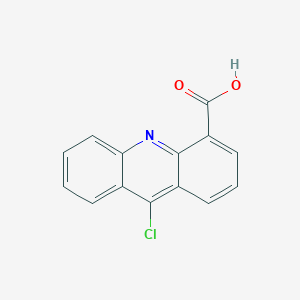

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate](/img/structure/B3048329.png)